Predicted CELA2A (Chymotrypsin-Like Elastase) Affinity Compared to Structurally Related Benzofuran-2-carboxamides
In a computational target prediction analysis using the SEA algorithm against ChEMBL20, N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide (ZINC000026572914) was predicted to bind rat CELA2A with a pKi of 6.30 (ligand efficiency 0.46) [1]. This places it between two closely related benzofuran-2-carboxamide analogs in the same prediction set: ZINC000000388510 with a pKi of 6.15 (LE 0.66) and ZINC000026569132 with a pKi of 6.40 (LE 0.56) [1]. The quantitative difference of 0.15–0.25 log units relative to these comparators, while small, is directionally consistent with the presence of the hydrogen-bond-donating hydroxycyclopentyl group potentially contributing to binding interactions with the protease active site.
| Evidence Dimension | Predicted binding affinity (pKi) for rat chymotrypsin-like elastase 2A (CELA2A) |
|---|---|
| Target Compound Data | pKi = 6.30 (LE = 0.46) |
| Comparator Or Baseline | ZINC000000388510: pKi = 6.15 (LE = 0.66); ZINC000026569132: pKi = 6.40 (LE = 0.56) |
| Quantified Difference | +0.15 log units vs. ZINC000000388510; -0.10 log units vs. ZINC000026569132 |
| Conditions | SEA (Similarity Ensemble Approach) prediction against ChEMBL20; computational model, not experimentally validated |
Why This Matters
This computational prediction provides the only publicly available target engagement hint for prioritization over analogs lacking predicted protease activity, though experimental confirmation is required.
- [1] ZINC Database. CELA2A ortholog observations. https://zinc.docking.org/orthologs/CEL2A_RAT/observations/ (accessed 2026-05-09). View Source
